molecular formula C101H171N27O24 B3028654 CRAMP-18 (mouse) trifluoroacetate salt CAS No. 256639-17-5

CRAMP-18 (mouse) trifluoroacetate salt

Cat. No. B3028654
CAS RN: 256639-17-5
M. Wt: 2147.6 g/mol
InChI Key: OZVCRGKXXWONLP-YTSNNXBCSA-N
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Description

CRAMP-18 (mouse) corresponds to the functional region of the antibacterial peptide CRAMP. It displays potent antibacterial activity against several bacteria without causing hemolysis (minimal inhibitory concentration: 12.5-50 µM) .


Molecular Structure Analysis

CRAMP-18 is a 34-amino acid peptide derived from the 38-amino acid antimicrobial peptide CRAMP. Its molecular formula is C178H302N50O46 • XCF3COOH, with a formula weight of 3878.7 g/mol. The peptide sequence is GLLRKGGEKIGEKLKKIGQKIKNFFQKLVPQPEQ-OH. The trifluoroacetate salt form enhances solubility in both methanol and water .

Scientific Research Applications

Antibiotic Activity and Hemolytic Activity

CRAMP-18, a region corresponding to residues 16-33 of a mouse-derived antibiotic peptide CRAMP, has been studied for its potential as a novel antibiotic. Research has focused on developing analogs of CRAMP-18 to enhance its antibiotic activity against bacterial, fungal, and tumor cells, while minimizing hemolytic activity. One such analog, [L(1, 8)]-CRAMP-18, showed a significant increase in antibiotic activity without a corresponding increase in hemolytic activity, making it an attractive candidate for new peptide antibiotics (Shin-Won Kang et al., 2002).

Structural and Functional Characteristics

CRAMP-18's structure and function have been characterized in detail. It comprises two amphipathic α-helices connected by a flexible region. Studies have shown that certain modifications, such as the substitution of phenylalanine residues, can significantly impact its antibacterial activity and interaction with lipid membranes. These structural insights are crucial for understanding CRAMP-18's antimicrobial mechanism and for the development of more effective antimicrobial peptides (Kyong-Bin Park et al., 2003).

Role in Innate Immunity and Disease

CRAMP-18 and its human counterpart, LL-37, have roles in innate immune responses, including protection against infections in the colon and urinary tract. CRAMP-18 is involved in the regulation of microbial ecology, mucosal homeostasis, anti-inflammatory responses, and resistance to carcinogenesis. Its expression in myeloid cells has been linked to lung tumor growth in mice, highlighting the complex role of antimicrobial peptides in both host defense and disease pathogenesis (D. Li et al., 2014), (Meihua Zhang et al., 2019).

Leukocyte Chemoattraction and Immune Adjuvant

CRAMP-18, like its human analogue LL-37, has chemotactic properties for various leukocytes, including monocytes, neutrophils, and macrophages. Its ability to mobilize calcium and activate MAPK in monocytes indicates a significant role in immune cell signaling. CRAMP-18's actions in vivo, such as recruitment of immune cells and enhancing adaptive immune responses, underline its potential as an immune adjuvant (K. Kurosaka et al., 2005).

properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C101H171N27O24/c1-9-60(7)84(127-93(143)68(37-21-27-49-106)117-86(136)64(33-17-23-45-102)119-95(145)73(51-58(3)4)122-87(137)65(34-18-24-46-103)115-91(141)71(41-44-83(134)135)113-81(132)56-108)99(149)112-57-82(133)114-70(39-42-78(109)129)90(140)118-69(38-22-28-50-107)94(144)128-85(61(8)10-2)100(150)121-67(36-20-26-48-105)88(138)125-76(55-80(111)131)98(148)124-75(54-63-31-15-12-16-32-63)97(147)123-74(53-62-29-13-11-14-30-62)96(146)120-72(40-43-79(110)130)92(142)116-66(35-19-25-47-104)89(139)126-77(101(151)152)52-59(5)6/h11-16,29-32,58-61,64-77,84-85H,9-10,17-28,33-57,102-108H2,1-8H3,(H2,109,129)(H2,110,130)(H2,111,131)(H,112,149)(H,113,132)(H,114,133)(H,115,141)(H,116,142)(H,117,136)(H,118,140)(H,119,145)(H,120,146)(H,121,150)(H,122,137)(H,123,147)(H,124,148)(H,125,138)(H,126,139)(H,127,143)(H,128,144)(H,134,135)(H,151,152)/t60-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,84-,85-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVCRGKXXWONLP-YTSNNXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C101H171N27O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2147.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-Glu-Lys-Leu-Lys-Lys-Ile-Gly-Gln-Lys-Ile-Lys-Asn-Phe-Phe-Gln-Lys-Leu-OH

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